Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate
Description
Properties
CAS No. |
1334499-74-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-11-12-5-2-1-3-6-12)16-10-4-7-14(16)8-9-15-14/h1-3,5-6,15H,4,7-11H2 |
InChI Key |
BTDGCSZEMHRQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)N(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitroacetate Cyclization Approaches
A patent detailing the synthesis of structurally related 2-(tert-butoxycarbonyl)-7-oxoidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid provides critical insights into spirocycle assembly. The process begins with ethyl nitroacetate and tert-butyl-3-(2-ethoxy-2-oxyethylene)azetidine-1-carboxylate in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 80°C for 12 hours. This step facilitates nucleophilic attack and cyclization, forming the spiro intermediate.
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl nitroacetate, DBU, acetonitrile | 80°C | 12 h | 55% |
This method emphasizes the utility of nitro groups as latent amines, which are later reduced to integrate nitrogen atoms into the spiro framework.
Hydrogenation and Ring Closure
Following cyclization, the nitro group is reduced using Raney nickel under hydrogen gas in methanol at 80°C for 6 hours. This step generates a primary amine, which undergoes intramolecular condensation to form the diazaspiro core. The use of Raney nickel ensures selective reduction without over-hydrogenation of aromatic rings or ester functionalities.
Functionalization with Benzyl Carboxylate
Esterification and Protecting Group Chemistry
Introduction of the benzyl carboxylate group typically occurs via esterification of a carboxylic acid intermediate. In the case of Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate, analogous protocols involve activating the carboxylate with thionyl chloride followed by reaction with benzyl alcohol. For the target compound, this step must be adapted to avoid epimerization or ring-opening.
Optimized Esterification Protocol
-
Reagents: Benzyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
-
Solvent: Dichloromethane
-
Conditions: 0°C to room temperature, 12 hours
Multi-Step Synthesis Workflow
A consolidated four-step synthesis derived from patent data and spirocyclic literature is outlined below:
Stepwise Reaction Sequence
-
Cyclization: Ethyl nitroacetate + azetidine derivative → nitrospiro intermediate (55% yield).
-
Reduction: Raney nickel/H₂ → amine intermediate (80% yield).
-
Ring Closure: Sodium ethoxide in ethanol → diazaspiro core (75% yield).
-
Benzylation: Benzyl chloroformate + base → final product (70% yield).
Critical Control Points
-
Temperature: Maintaining 80°C during reduction and ring closure prevents byproduct formation.
-
Catalyst Purity: Raney nickel must be thoroughly washed to avoid residual aluminum contamination.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Yield |
|---|---|---|
| 1 | 92% | 55% |
| 2 | 95% | 80% |
| 3 | 97% | 75% |
| 4 | 99% | 70% |
Comparative Analysis of Methodologies
Nitroacetate vs. Thiopyran Routes
While the nitroacetate pathway offers scalability, an alternative route using thiopyran derivatives (e.g., 4-allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide) provides higher stereocontrol but lower yields (∼50%). The choice depends on the desired balance between yield and stereochemical fidelity.
Solvent and Catalyst Selection
-
Acetonitrile vs. THF: Acetonitrile accelerates cyclization kinetics but may require higher temperatures.
-
DBU vs. n-BuLi: DBU avoids extreme low-temperature conditions compared to n-butyllithium, enhancing operational safety.
Industrial Scalability Considerations
The patent-specified method demonstrates viability for kilogram-scale production:
-
Batch Size: 50 g starting material → 42 g intermediate (Step 1).
-
Purification: Column chromatography is replaced with recrystallization in later stages to reduce costs.
-
Environmental Impact: Methanol and ethanol are recoverable via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective binding and activity.
Comparison with Similar Compounds
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS: 1086398-04-0)
- Structural Differences: The tert-butyl group replaces the benzyl ester, altering steric bulk and electronic properties. Nitrogen positions differ (2,5-diaza vs.
- Physicochemical Properties :
- Applications : Commonly used as a protected intermediate in peptide and heterocycle synthesis.
Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2375273-83-7)
- Key Modifications :
- Incorporates a chlorosulfonyl group at the 7-position, introducing electrophilic reactivity for further functionalization.
- Features a single nitrogen (5-aza) in the spiro system, reducing hydrogen-bonding sites compared to the 1,5-diaza analog.
- Physicochemical Properties: Molecular Weight: 343.8 (C₁₅H₁₈ClNO₄S). Reactivity: The chlorosulfonyl group enables nucleophilic substitution reactions, making it a versatile synthetic intermediate .
Patent-Derived Diazaspiro Compounds (EP 4 374 877 A2)
- Examples :
- Structural Contrasts :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate | 914389-34-7 | Not explicitly provided* | ~260 (inferred) | Benzyl ester, 1,5-diaza | Pharmaceutical intermediate |
| tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate | 1086398-04-0 | C₁₁H₂₀N₂O₂ | 212.29 | tert-butyl ester, 2,5-diaza | Protective intermediate |
| Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate | 2375273-83-7 | C₁₅H₁₈ClNO₄S | 343.8 | Chlorosulfonyl, 5-aza | Reactive synthetic intermediate |
| 6,7-Diazaspiro[4.5]dec-9-ene derivative | N/A | C₃₃H₃₀F₆N₆O₅ | ~715 | Trifluoromethyl, hydroxy, oxo | Kinase inhibitor candidate |
*Inferred formula for this compound: Likely C₁₅H₁₈N₂O₂, based on structural analogs.
Key Research Findings
- Synthetic Utility : this compound is favored for constructing rigid, nitrogen-rich frameworks in drug discovery, while tert-butyl analogs prioritize ease of deprotection .
- Reactivity Differences : The chlorosulfonyl derivative (CAS: 2375273-83-7) offers unique reactivity for post-synthetic modifications, unlike the parent benzyl compound .
- Biological Relevance : Patent-derived analogs (EP 4 374 877 A2) demonstrate how spiro core size and fluorinated substituents critically influence pharmacokinetic profiles and target engagement .
Biological Activity
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate is an intriguing compound in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 246.31 g/mol. Its structure features a benzyl group attached to a diazaspiro system, which is essential for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial and antitubercular activities. Notably, derivatives of this compound have demonstrated potent effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations reported as low as 0.016 μg/mL. This highlights its potential as a therapeutic agent in treating tuberculosis.
Comparative Antimicrobial Efficacy
A comparison of various diazaspiro compounds reveals the following:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate | CHNO | Exhibits potent antitubercular activity |
| Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate | CHNO | Similar spirocyclic structure but different nitrogen positioning |
| Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate | CHNO | Contains an ethyl group instead of benzyl |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to its analogs.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites effectively, modulating the activity of target molecules and leading to various biological effects depending on the context of application.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Antitubercular Activity : A study demonstrated that derivatives showed significant inhibition of Mycobacterium tuberculosis growth at low concentrations, suggesting a promising avenue for drug development against resistant strains.
- Mechanistic Studies : Investigations into the binding affinity and interaction dynamics of this compound with target enzymes have been performed using techniques such as molecular docking simulations and kinetic assays.
Q & A
Q. Basic
- NMR : H and C NMR confirm the spiro junction and benzyl ester connectivity (e.g., δ 4.8–5.2 ppm for benzyl CH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 260.288 .
- SMILES Notation :
O=C(OCC1=CC=CC=C1)N1CCCC12CNC2=Ofor structural visualization .
Q. Advanced :
- X-ray Crystallography : Resolves bond angles and torsional strain in the spirocyclic core .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
How do physicochemical properties like LogP and polar surface area influence its bioavailability in neuropharmacological studies?
Q. Basic
- LogP : 1.50 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Topological Polar Surface Area (TPSA) : 62.13 Ų suggests moderate solubility, requiring formulation optimization (e.g., PEG-based carriers) .
Q. Advanced
- Structural Insights : The spirocyclic core mimics endogenous ligands, with the benzyl ester enhancing hydrophobic interactions in the receptor's allosteric site .
- In Vitro Assays : IC values of 2–5 µM in NMDA receptor inhibition studies, linked to the diazaspiro nitrogen’s basicity .
- SAR Studies : Methylation at the 1-position reduces activity by 70%, highlighting steric constraints .
What reaction mechanisms govern its participation in amide bond cleavage or ester hydrolysis?
Q. Advanced
- Acidic Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic water attack (pH < 3, 60°C) .
- Enzymatic Cleavage : Lipases selectively hydrolyze the benzyl ester without disrupting the spirocycle (e.g., Candida antarctica lipase B) .
- Kinetic Studies : Pseudo-first-order kinetics with = 8 hrs in pH 7.4 buffer, relevant for in vivo stability .
How can researchers resolve contradictions in pharmacological data across studies?
Q. Advanced
- Purity Verification : Replicate assays using HPLC-purified batches (>97%) to exclude impurities .
- Receptor Subtype Specificity : Use HEK293 cells transfected with GluN2A vs. GluN2B NMDA subunits to clarify selectivity .
- Meta-Analysis : Compare IC values across studies using standardized buffers (e.g., 10 mM HEPES, pH 7.4) .
Which computational strategies predict regioselectivity in derivatization reactions?
Q. Advanced
- Docking Simulations : Identify reactive sites (e.g., spirocyclic nitrogen) using AutoDock Vina with NMDA receptor structures (PDB: 4PE5) .
- MD Simulations : Assess conformational stability of derivatives over 100 ns trajectories in explicit solvent .
What strategies optimize regioselective functionalization of the diazaspiro core?
Q. Advanced
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the 1-nitrogen during alkylation .
- Catalysis : Pd-catalyzed cross-coupling at the 3-position (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Microwave-Assisted Synthesis : Accelerate ring-opening reactions (e.g., with amines) at 100°C in 30 mins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
